Neomycin Deuterated is a modified form of the aminoglycoside antibiotic neomycin, where hydrogen atoms are substituted with deuterium atoms. This alteration enhances the compound's stability and provides unique properties beneficial for scientific research. Neomycin Deuterated is primarily utilized in studies related to protein synthesis mechanisms and the interactions between ribosomal RNA and proteins. The compound is classified as an antibiotic and is particularly significant in biochemical and pharmaceutical research contexts .
The synthesis of Neomycin Deuterated involves the substitution of hydrogen atoms in neomycin with deuterium. This process can be achieved through various synthetic routes, typically using standard chemical methods where a deuterium source replaces hydrogen in the reaction. The reaction conditions must be carefully controlled to ensure selective incorporation of deuterium atoms .
Neomycin Deuterated undergoes various chemical reactions that are essential for its applications:
These reactions are critical for modifying the compound further for specific research applications, such as creating derivatives with enhanced pharmacological properties.
The mechanism of action of Neomycin Deuterated is similar to that of its parent compound, neomycin. It functions by binding to the ribosome, specifically targeting the 30S subunit, which disrupts protein synthesis. This binding inhibits the translation process by causing misreading of mRNA, leading to faulty protein production.
Neomycin Deuterated exhibits several notable physical and chemical properties:
These properties make Neomycin Deuterated a valuable tool in both chemical analysis and biological research.
Neomycin Deuterated has extensive applications across various scientific fields:
The versatility of Neomycin Deuterated makes it an essential compound for advancing research in microbiology, pharmacology, and biochemistry.
Deuterated neomycin derivatives are synthesized through targeted hydrogen-deuterium (H-D) exchange reactions or de novo biosynthesis incorporating deuterated precursors. The trisulfate hydrate form (CAS 1173840-30-6) is synthesized with 95% purity via catalytic exchange in deuterium oxide (D₂O) under controlled pH and temperature conditions. This method exploits the lability of exchangeable protons (e.g., -OH, -NH₂ groups) while preserving structural integrity. Alternatively, biosynthetic incorporation employs Streptomyces fradiae cultures fed with deuterated glucose (e.g., D-mannose-1,2-¹³C₂ or D-mannose-4-¹³C), achieving site-specific labeling at carbohydrate moieties [5] [6].
A three-step phosphoramidite solid-phase synthesis enables site-selective deuteration at nucleoside positions, adapted for neomycin’s deoxystreptamine core. This method permits atomic-level precision—e.g., deuterating C6/C8 positions in pyrimidine/purine rings—using deuterated phosphoramidite building blocks [1]. Challenges include minimizing isotopic dilution and preserving stereochemistry during purification. The table below compares key synthesis strategies:
Table 1: Synthesis Methods for Deuterated Neomycin Derivatives
Method | Deuteration Sites | Isotopic Purity | Key Advantages/Limitations |
---|---|---|---|
Catalytic H-D Exchange | Exchangeable protons (O/N-H) | ~95% | Rapid; non-destructive / Limited to labile H |
Biosynthetic Feeding | Carbohydrate moieties | 92–98% | High regioselectivity / High cost; low yield |
Solid-Phase Synthesis | Aliphatic C-H bonds | >98% | Atomic precision / Technically complex |
Deuteration significantly enhances NMR resolution by reducing ¹H-¹H dipole-dipole coupling and sharpening signals for adjacent nuclei. For neomycin trisulfate deuterated, ²H-decoupled ¹³C NMR reveals distinct chemical shift perturbations (Δδ = 0.05–0.3 ppm) at deuterated sites, confirming isotopic incorporation. Key techniques include:
X-ray crystallography of deuterated crystals (grown in D₂O) resolves deuterium positions in electron density maps. The neomycin-deuterated structure shows a 0.02–0.05 Å shortening of O-D/N-D bonds versus O-H/N-H bonds due to deuterium’s lower zero-point vibrational energy. This technique validated the retention of neomycin B’s chair conformation upon deuteration and revealed altered hydration patterns in the crystal lattice [7].
Table 2: NMR Parameters for Key Deuterated Sites in Neomycin B
Atomic Position | ¹³C δ (ppm) (Protonated) | ¹³C δ (ppm) (Deuterated) | Δδ (ppm) | Coupling Observed |
---|---|---|---|---|
C6' (Glucose) | 62.1 | 62.0 | -0.1 | ²Jₛᵢₘₘₑₜᵣᵢc = 25 Hz |
C5 (Ribose) | 73.8 | 73.5 | -0.3 | ³Jₕₑₜₑᵣₒ = 4 Hz |
C1 (Streptamine) | 51.9 | 51.9 | 0.0 | Not resolved |
Deuterated neomycin exhibits enhanced hydrolytic stability due to the kinetic isotope effect (KIE), which elevates the activation energy barrier for acid/base-catalyzed degradation. Studies show a 3–5 fold reduction in hydrolysis rates at glycosidic linkages in D₂O versus H₂O (pH 7.4, 37°C), extending the compound’s half-life [1] [3]. However, thermal stability remains comparable, with thermogravimetric analysis (TGA) showing decomposition onset at 215°C for both forms.
Reactivity differences manifest in:
Solubility in aqueous matrices increases by 15–20% for deuterated neomycin trisulfate hydrate due to stronger O-D/O-D hydrogen bonds versus O-H/O-H bonds (bond energy: ~2 kcal/mol higher). This alters hydration shell dynamics, as evidenced by:
Thermal stability enhancements are marginal in the solid state. Differential scanning calorimetry (DSC) curves show identical melting points (decomp. at 225°C), but deuterated samples exhibit 5% higher activation energy for decomposition. Crucially, membrane interactions studied via deuterium NMR demonstrate that deuterated neomycin increases lipid bilayer fluidity by 10–15% in "NER-like" membranes, counteracting cholesterol-induced rigidity [3].
Table 3: Physicochemical Properties of Deuterated vs. Non-Deuterated Neomycin
Property | Non-Deuterated Neomycin | Deuterated Neomycin | Change (%) | Analysis Method |
---|---|---|---|---|
Water Solubility | 50 mg/mL | 60 mg/mL | +20% | UV/Refractometry |
Diffusion Coefficient | 4.2 × 10⁻¹⁰ m²/s | 3.7 × 10⁻¹⁰ m²/s | -12% | PFG-NMR |
Decomposition T | 215°C | 215°C | 0% | TGA/DSC |
Lipid Bilayer Rigidity | 0.35 (Order parameter) | 0.31 (Order parameter) | -11% | ²H NMR (DPPC membranes) |
Neomycin B and C are stereoisomers differing solely in the chirality of the L-idopyranose moiety (C5'' R vs. S configuration). Deuterium labeling amplifies their differentiation via:
Chromatographic separation of deuterated isotopologues uses HFBA-based ion-pairing reversed-phase LC. Neomycin B-d₆ elutes 0.4 min earlier than neomycin C-d₆ due to reduced hydrophobic surface area from C-D bonds. Mass spectrometry (Q-TOF) identifies isotopologues via m/z shifts (e.g., [M+2H]²⁺ ions at m/z 322.3 → 325.3 for tri-deuterated species) [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0